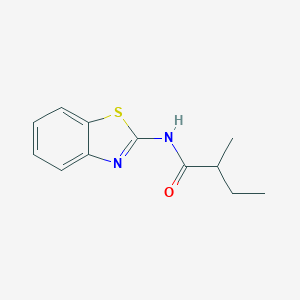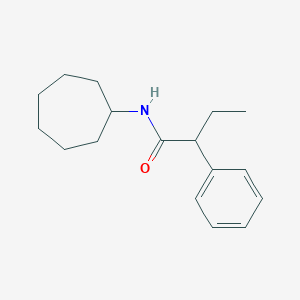![molecular formula C29H21Cl2NO5 B430375 5-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B430375.png)
5-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone typically involves multi-step organic reactions. The process starts with the preparation of the core spiro structure, followed by the introduction of the isopropylphenyl and dichlorophenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone is unique due to its spiro structure, which imparts specific chemical and physical properties
Propiedades
Fórmula molecular |
C29H21Cl2NO5 |
|---|---|
Peso molecular |
534.4g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenyl)-1-(4-propan-2-ylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C29H21Cl2NO5/c1-14(2)15-7-9-16(10-8-15)24-22-23(28(36)32(27(22)35)17-11-12-20(30)21(31)13-17)29(37-24)25(33)18-5-3-4-6-19(18)26(29)34/h3-14,22-24H,1-2H3 |
Clave InChI |
BLGZRELJJCUEBF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[6-(2-Ethoxyphenoxy)hexyl]-4-methylpiperidine](/img/structure/B430302.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thien-2-ylacetamide](/img/structure/B430308.png)






